molecular formula C20H30ClN3O2 B2733566 5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride CAS No. 2418642-54-1

5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride

Cat. No. B2733566
CAS RN: 2418642-54-1
M. Wt: 379.93
InChI Key: UWQJSCXSXSECPX-UHFFFAOYSA-N
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Description

The compound appears to contain elements of aminomethyl groups, phenyl groups, piperidine rings, and carbonyl groups . These are common structures in organic chemistry and are often found in various pharmaceuticals and bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures often involve reactions such as hydrogenation, ring construction from different cyclic or acyclic precursors, and functionalization of preformed rings .


Molecular Structure Analysis

The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also seems to have a phenyl group attached to the piperidine ring, and a carbonyl group attached to the piperidine ring .


Chemical Reactions Analysis

The compound, due to its aminomethyl and carbonyl groups, might undergo reactions such as acylation, sulfation, and other transformations .

Scientific Research Applications

Anticancer Potential

  • Some studies have explored the synthesis of compounds structurally related to the chemical , revealing potential anticancer properties. For instance, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines was investigated for their effects on the proliferation of L1210 cells and the survival of mice with P388 leukemia (Temple et al., 1983).

Structural and Chemical Analysis

  • A study conducted structural investigations on hindered aromatic amines and their derivatives, which can be relevant for understanding the properties and potential applications of the specified compound (Giumanini et al., 1994).

Hydrolysis Studies

  • Research on the hydrolysis of products obtained from reactions involving similar compounds has been conducted, which can provide insights into the reactivity and stability of 5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one hydrochloride (Iwanami et al., 1964).

Conformational Analysis

  • The conformational analysis of saturated heterocycles, including those similar to the specified compound, has been studied. This can provide valuable information about the molecular structure and potential interactions of the compound (Dorn et al., 1967).

Antibacterial Activity

  • Compounds related to 5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one hydrochloride have been studied for their antibacterial properties, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (Dannhardt et al., 1991).

Anti-Mycobacterial Properties

  • Research on 4-Hydroxy-3-phenylpyridin-2 (1H)-ones, structurally related to the specified compound, has shown significant inhibitory effects on Mycobacterium tuberculosis, highlighting potential therapeutic applications (Dannhardt et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often involved in interactions with proteins and enzymes, influencing various biological processes .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceuticals and other industries. This could involve more detailed studies on its synthesis, properties, and biological activity .

properties

IUPAC Name

5-[4-(aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2.ClH/c1-2-22-14-16(8-9-18(22)24)19(25)23-12-10-20(15-21,11-13-23)17-6-4-3-5-7-17;/h3-7,16H,2,8-15,21H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQJSCXSXSECPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CCC1=O)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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